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Compound of Interest

Compound Name: Gpo-vir

Cat. No.: B1252489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Note on Drug Identification: The term "Gpo-vir" in published clinical trials refers to a generic

fixed-dose combination of antiretroviral drugs for the treatment of Human Immunodeficiency

Virus (HIV) infection. It is not an oncolytic virus. This document provides detailed information on

the dosage and administration of Gpo-vir in HIV clinical trials. Given the request for information

on signaling pathways, which is more characteristic of oncolytic virotherapy, a brief, general

overview of oncolytic virus mechanisms has been included for informational purposes.

Part 1: Gpo-vir (Antiretroviral for HIV)
Gpo-vir is the trade name for a generic antiretroviral medication produced in Thailand.[1][2]

Clinical trials have evaluated different formulations of this drug.

Drug Composition and Dosage
The Gpo-vir formulations studied in clinical trials consist of a combination of reverse

transcriptase inhibitors. The specific components and their dosages are summarized below.
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Trade Name Component Drugs Dosage per Tablet

GPO-VIR®
Stavudine (d4T), Lamivudine

(3TC), Nevirapine (NVP)

30-40 mg Stavudine, 150 mg

Lamivudine, 200 mg

Nevirapine[1]

GPO-VIR T®

Efavirenz (EFV), Emtricitabine

(FTC), Tenofovir Disoproxil

Fumarate (TDF)

600 mg Efavirenz, 200 mg

Emtricitabine, 300 mg

Tenofovir DF[3]

Mechanism of Action
The components of Gpo-vir are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors

(NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Both types of drugs

target and block the HIV enzyme called reverse transcriptase.[3] By inhibiting this enzyme,

Gpo-vir prevents HIV from multiplying, which can lead to a reduction in the amount of HIV in

the body.[3]
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Caption: Mechanism of Gpo-vir in inhibiting HIV replication.
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Summary of Clinical Trial Data
Clinical studies on Gpo-vir have focused on its efficacy in suppressing viral load and restoring

immune function in HIV-infected patients, particularly in treatment-naïve individuals.

Study
Patient
Population

Treatment
Regimen

Duration
Key Efficacy
Outcomes

Getahun A, et al.

(2006)[4]

102 HIV-infected

patients with

baseline CD4 <

100 cells/mm³

Gpo-vir

(stavudine,

lamivudine,

nevirapine)

48 weeks

Median CD4

count increased

from 13 to 191

cells/mm³. 82.3%

of patients on-

treatment had

viral load < 50

copies/mL.

Tin EE, et al.

(2005)[1][5]

83 treatment-

naïve adult HIV

patients

Gpo-vir

(stavudine,

lamivudine,

nevirapine) twice

daily

At least 1 year

Median CD4

count increased

by 78 cells/l in

the first 3

months. After 2

years, 39.5% of

patients had CD4

counts >200

cells/l.

Manosuthi W, et

al. (2008)[2]

152 treatment-

naïve adult HIV

patients

Gpo-vir

(stavudine,

lamivudine,

nevirapine)

3 years

Median CD4

count increased

from 23 cells/µl

at baseline to

199 cells/µl at 12

months and 334

cells/µl at 24

months.

Adverse Events in Clinical Trials
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The use of Gpo-vir has been associated with several adverse effects, as reported in clinical

studies.

Study Reported Adverse Events Incidence

Getahun A, et al. (2006)[4]
Hepatotoxicity, Rash,

Peripheral neuropathy
4.9%, 14.7%, 6.9%

Tin EE, et al. (2005)[1][5][6] Lipodystrophy 16.8% within 2 years

Manosuthi W, et al. (2008)[2]

Hypercholesterolemia,

Lipodystrophy,

Hypertriglyceridemia,

Hypertension, Peripheral

neuropathy

43.2%, 35.5%, 25%, 13.1%,

11.9%

GPO-VIR T®[3]

Rash, Serious mental health

problems, Nervous system

problems, Kidney problems,

Bone problems, Immune

Reconstitution Inflammatory

Syndrome (IRIS), Changes in

body fat

Not specified

Experimental Protocols
The clinical trials for Gpo-vir followed a general methodology to assess efficacy and safety.

1.5.1 Study Design: Most studies were open-label, combined prospective and retrospective

analyses involving treatment-naïve HIV-infected adult patients.[1][4][5]

1.5.2 Patient Selection Criteria (General):

Inclusion: Adult patients with confirmed HIV infection, antiretroviral-therapy naïve.[1][2][5]

Some studies specifically enrolled patients with advanced HIV infection, indicated by a CD4

cell count below a certain threshold (e.g., < 100 cells/mm³).[4]

Exclusion: Absence of other concomitant diseases such as cancer or liver cirrhosis.[1]
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1.5.3 Treatment and Administration:

Patients received a fixed-dose combination tablet of Gpo-vir. For the stavudine, lamivudine,

and nevirapine formulation, this was typically administered twice daily.[1]

The treatment duration for follow-up varied across studies, ranging from 48 weeks to 3

years.[2][4]

1.5.4 Efficacy and Safety Monitoring:

Efficacy: The primary measures of efficacy were the change in CD4 T-cell count and the

plasma HIV viral load (pVL).[4] These were measured at baseline and at regular intervals

throughout the study (e.g., every 3-6 months).[1][2]

Safety: Adverse events were monitored and recorded throughout the study. This included

clinical observation and laboratory tests for markers of liver toxicity, kidney function, and

metabolic changes (e.g., lipids).[2][4]
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Caption: Generalized workflow for Gpo-vir clinical trials.
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Part 2: General Overview of Oncolytic Virotherapy
While Gpo-vir is an antiretroviral drug, the request for signaling pathways suggests an interest

in oncolytic viruses. This section provides a brief, general overview of this class of therapeutics.

Oncolytic viruses are a class of viruses that are engineered or naturally occur to preferentially

infect and kill cancer cells.[7] Their therapeutic effect is typically twofold: direct lysis of tumor

cells (oncolysis) and stimulation of a systemic anti-tumor immune response.[7][8]

General Mechanism of Action
The dual mechanism of oncolytic viruses is a key feature of their therapeutic potential.

Direct Oncolysis: The virus selectively replicates within cancer cells, leading to cell lysis and

the release of new viral particles to infect neighboring cancer cells.

Immune Activation: The lysis of tumor cells releases tumor-associated antigens (TAAs),

pathogen-associated molecular patterns (PAMPs), and damage-associated molecular

patterns (DAMPs). This stimulates an innate and adaptive immune response against the

cancer. Some oncolytic viruses are engineered to express immunostimulatory molecules,

such as GM-CSF, to further enhance this effect.[9]
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Caption: Dual mechanism of action for oncolytic viruses.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1252489?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Examples of Oncolytic Viruses in Clinical Trials
Numerous oncolytic viruses are currently in clinical development for various cancers.

Virus Name Virus Type
Transgene
Insert

Cancers
Studied in
Trials

Administration

Talimogene

laherparepvec

(T-VEC)

Herpes Simplex

Virus-1 (HSV-1)
GM-CSF

Melanoma, Head

and Neck

Cancer[10][11]

Intratumoral

G47Δ
Herpes Simplex

Virus-1 (HSV-1)

None (triple-

mutated)

Glioblastoma[7]

[8]
Intratumoral

Pexa-Vec (JX-

594)
Vaccinia Virus GM-CSF

Colorectal

Cancer, Liver

Cancer[9]

Intratumoral,

Intravenous

Reolysin Reovirus
None (naturally

occurring)

Various solid

tumors[10]

Intratumoral,

Intravenous

CGTG-102

(Oncos-102)
Adenovirus GM-CSF

Advanced solid

tumors[9]
Intratumoral
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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